Methyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Methyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a fused pyrimidine and benzimidazole ring system, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method includes the reaction of 4-methylbenzimidazole with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated under reflux to facilitate the formation of the desired product.
Another approach involves the cyclization of 2-aminobenzimidazole derivatives with α,β-unsaturated carbonyl compounds. This method often requires the use of catalysts such as palladium or copper to promote the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. Solvent recovery and recycling, as well as waste minimization, are critical aspects of industrial synthesis to ensure environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Reduced forms with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry
In chemistry, methyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery, particularly in the areas of antimicrobial and anticancer research.
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. These compounds may act as inhibitors of specific enzymes or receptors, providing new avenues for the treatment of diseases.
Industry
Industrially, this compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
For example, in antimicrobial applications, the compound may inhibit the activity of bacterial enzymes, preventing the bacteria from synthesizing essential components and leading to their death. In anticancer research, it may interfere with the signaling pathways that promote cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[1,2-a]benzimidazole: A parent compound with similar structural features but lacking specific substituents.
4-Methylbenzimidazole: A simpler analog with a single benzimidazole ring.
Ethyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate: An ester derivative with similar reactivity.
Uniqueness
Methyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate stands out due to its specific methyl and ester substituents, which confer unique chemical properties and reactivity. These features make it a versatile compound for various applications, distinguishing it from other similar compounds.
Biological Activity
Methyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Structure and Synthesis
The compound belongs to the class of benzimidazole derivatives, which are known for their pharmacological potential. The synthesis of this compound typically involves multi-step reactions that may include cyclization processes and functional group modifications to enhance biological activity.
Biological Activities
1. Anticancer Activity:
Benzimidazole derivatives, including this compound, have been reported to exhibit anticancer properties. These compounds often act by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. For instance, studies have shown that related compounds can inhibit tubulin polymerization, which is crucial for cancer cell proliferation .
2. Antimicrobial Properties:
Research indicates that benzimidazole derivatives possess notable antibacterial activity against various strains of bacteria. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways. In vitro tests have demonstrated that certain derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria .
3. Antiparasitic Effects:
Benzimidazoles are traditionally used as anthelmintics; thus, this compound may also show potential in treating parasitic infections by inhibiting the polymerization of tubulin in helminths .
The biological activity of this compound can be attributed to several mechanisms:
- Tubulin Binding: Similar to other benzimidazoles, this compound likely binds to β-tubulin, inhibiting its polymerization and disrupting the mitotic spindle formation during cell division.
- Signal Transduction Pathways: Some studies suggest that these compounds can modulate signaling pathways such as the PI3K/AKT pathway, which is critical in cancer progression .
Case Studies
Several case studies highlight the efficacy of this compound in various biological assays:
Study | Findings |
---|---|
Abdel-Hafez et al. (2007) | Demonstrated antineoplastic activity in cell lines treated with benzimidazole derivatives. |
Nunes et al. (2005) | Reported protein kinase inhibition by related compounds impacting T-cell activation. |
Cheung et al. (2002) | Found inhibitory effects on TIE-2 and VEGFR2 pathways, suggesting anti-angiogenic properties. |
Properties
IUPAC Name |
methyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-8-9(12(17)18-2)7-14-13-15-10-5-3-4-6-11(10)16(8)13/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUUJCDMFUWFPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC3=CC=CC=C3N12)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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